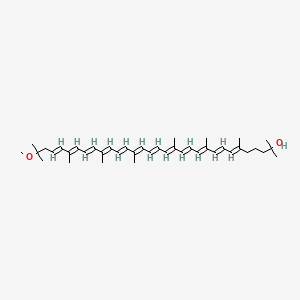
Rhodovibrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodovibrin is a xanthophyll.
Applications De Recherche Scientifique
Photosynthetic Adaptation to High Light Conditions Rhodovibrin plays a crucial role in the photosynthetic adaptation of the bacteria Rhodopseudomonas palustris to high light irradiance. When exposed to high light, Rhodopseudomonas palustris alters its photosynthetic unit, with rhodovibrin becoming the predominant carotenoid. This adaptation is significant for understanding the ecological distribution and outdoor growth of photosynthetic non-sulfur bacteria (PNSB) in environments characterized by high light intensities (Muzziotti et al., 2017).
Study of Carotenoid Composition in Rhodobium Marinum In Rhodobium marinum, a detailed study of carotenoid composition revealed time-dependent changes in the carotenoid composition in the reaction center (RC) and the light-harvesting complex 1 (LH1). Anhydrorhodovibrin and rhodovibrin were identified among the carotenoids, with anhydrorhodovibrin preferentially binding to the LH1 and spirilloxanthin to the RC, indicating a complex interplay of these compounds in photosynthetic mechanisms (Qian et al., 2001).
Microbial Rhodopsins Research While not directly mentioning rhodovibrin, studies on microbial rhodopsins, to which rhodovibrin is related, have contributed significantly to our understanding of membrane protein structure and function. These studies have applications in fields like optogenetics and nanotechnology, demonstrating the broader relevance of compounds related to rhodovibrin in the life sciences (Grote & O’Malley, 2011).
Propriétés
Nom du produit |
Rhodovibrin |
|---|---|
Formule moléculaire |
C41H60O2 |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,28-dodecaen-2-ol |
InChI |
InChI=1S/C41H60O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-17,19-29,31,42H,18,30,32-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,31-19+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
Clé InChI |
CGEVWQFVGBQXOA-WQMGISBJSA-N |
SMILES isomérique |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)\C)\C)/CCCC(C)(C)O |
SMILES canonique |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)CCCC(C)(C)O |
Synonymes |
rhodovibrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




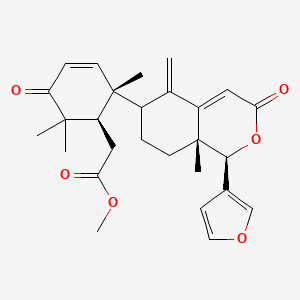
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

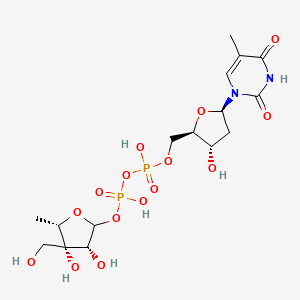
![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
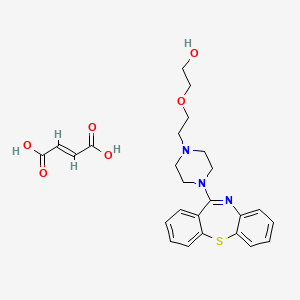
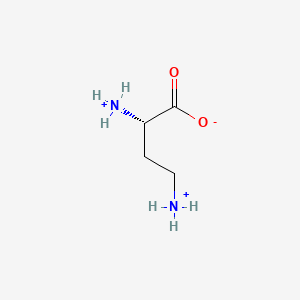
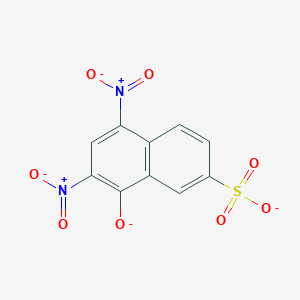
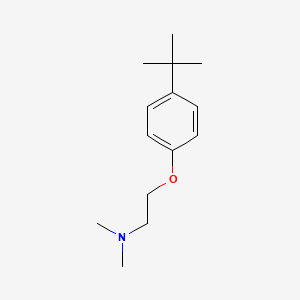
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
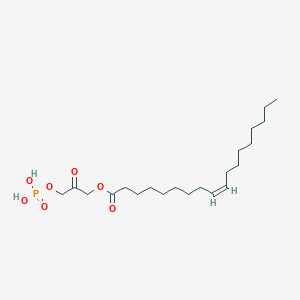
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)